![molecular formula C7H9NO4 B2517410 Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 133827-50-6](/img/structure/B2517410.png)
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
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Description
Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery, and there’s always a need to develop new eco-friendly synthetic strategies .
Metal-free Synthetic Routes
In the synthesis of isoxazoles, most methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures, it’s imperative to develop alternate metal-free synthetic routes .
Synthesis of 3-Oxoisoxazole-2 (3 H)-carboxamides
3-Hydroxy-5-methylisoxazole can be used as a reactant to synthesize 3-Oxoisoxazole-2 (3 H)-carboxamides by reacting with dimethyl-carbamoyl chloride in the presence of potassium t -butoxide .
Synthesis of Hydroxymethyl-2-propen-1-yl-5-methyl-3 (2 H)-isoxazolone
3-Hydroxy-5-methylisoxazole can also be used in the ring-opening reaction with vinyl oxirane to synthesize Hydroxymethyl-2-propen-1-yl-5-methyl-3 (2 H)-isoxazolone .
Analgesic Applications
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic .
Anti-inflammatory Applications
Isoxazole derivatives have shown anti-inflammatory activities .
Anticancer Applications
Isoxazole derivatives have also shown anticancer activities .
Antimicrobial Applications
Isoxazole derivatives have demonstrated antimicrobial activities .
properties
IUPAC Name |
ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYORXNSOZGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate | |
CAS RN |
133827-50-6 |
Source
|
Record name | ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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